BenchChemオンラインストアへようこそ!

Bix 01294

Epigenetics Histone Methyltransferase Biochemical Assay

BIX 01294 is a first-in-class, substrate-competitive G9a/GLP inhibitor that transiently reduces H3K9me2 without competing with SAM. Its micromolar potency and reversible kinetics are functionally validated for cellular reprogramming and recurrent tumor research—contexts where sustained inhibitors like UNC0638 underperform. Choose BIX 01294 for disease-state-selective activity and controlled epigenetic remodeling in your protocols.

Molecular Formula C27H36N6O2
Molecular Weight 476.6 g/mol
CAS No. 935693-62-2
Cat. No. B1192386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBix 01294
CAS935693-62-2
SynonymsBIX 01294 trihydrochloride hydrate
Molecular FormulaC27H36N6O2
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC
InChIInChI=1S/C27H36N6O2/c1-31-12-7-13-33(17-16-31)27-29-23-19-25(35-3)24(34-2)18-22(23)26(30-27)28-20-10-14-32(15-11-20)21-8-5-4-6-9-21/h4-6,8-9,18-20H,7,10-17H2,1-3H3,(H,28,29,30)
InChIKeySLAFNCBTTNAGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIX 01294 (CAS 935693-62-2) G9a/GLP Inhibitor: Selective Epigenetic Probe for Histone Methyltransferase Research and Cellular Reprogramming


BIX 01294 is a diazepin-quinazolin-amine derivative that functions as a selective, reversible, and substrate-competitive inhibitor of the euchromatic histone lysine methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1) [1]. Discovered through high-throughput screening of 125,000 compounds, BIX 01294 binds to the histone peptide binding pocket without competing with the S-adenosyl-methionine (SAM) cofactor, thereby reducing global levels of histone H3 lysine 9 dimethylation (H3K9me2) [2]. The compound exhibits biochemical IC50 values of 1.7 μM against G9a and 38 μM against GLP in mass spectrometry-based assays [3]. As a first-in-class small-molecule probe for H3K9 methylation, BIX 01294 serves as a foundational tool for investigating epigenetic mechanisms in cellular reprogramming, cancer biology, and autophagy regulation [4].

Why BIX 01294 Cannot Be Substituted with Next-Generation G9a/GLP Inhibitors: Functional Window and Target Engagement Trade-offs


While structurally related G9a/GLP inhibitors such as UNC0638, UNC0642, and E72 exhibit dramatically improved biochemical potency (IC50 values in the low nanomolar range), this potency gain is not universally advantageous for all experimental contexts [1]. BIX 01294 occupies a unique position in the G9a/GLP inhibitor landscape: its micromolar potency creates a narrower but experimentally validated functional window that has proven essential for specific applications in cellular reprogramming and autophagy studies . Critically, more potent analogs like UNC0638 demonstrate a toxicity/function ratio >100 compared to <6 for BIX 01294, yet the therapeutic index improvement does not automatically translate to superior outcomes in all in vivo models—BIX 01294 exhibits distinct disease-context-dependent activity, selectively inhibiting recurrent tumor cell growth while sparing primary tumors, a property not consistently replicated by later-generation inhibitors [2]. Furthermore, BIX 01294's substrate-competitive mechanism and SAM-non-competitive binding mode differentiate it from structurally distinct G9a inhibitors that engage alternative binding pockets, making cross-class substitution scientifically invalid without orthogonal validation [3].

Quantitative Differentiation of BIX 01294 from G9a/GLP Inhibitor Analogs: Head-to-Head Comparison Evidence for Informed Compound Selection


Biochemical Potency Differential: BIX 01294 vs. UNC0638 - When Higher IC50 Enables Broader Functional Profiling

BIX 01294 exhibits a distinct biochemical potency profile compared to the second-generation chemical probe UNC0638. BIX 01294 inhibits G9a with an IC50 of 1.7 μM (mass spectrometry assay) or 2.7 μM (DELFIA assay), whereas UNC0638 demonstrates approximately 100-fold greater potency with an IC50 <15 nM for G9a and 19 nM for GLP [1][2]. This potency differential is not merely a metric of compound quality but a functional characteristic that governs the appropriate experimental context for each inhibitor—BIX 01294's micromolar activity provides a wider dynamic range for studying partial G9a inhibition effects, while UNC0638's nanomolar potency is optimized for achieving near-complete target engagement [3].

Epigenetics Histone Methyltransferase Biochemical Assay

Cellular H3K9me2 Suppression Efficiency: Direct Comparison of BIX 01294 and UNC0638 in MDA-MB-231 Cells

In MDA-MB-231 breast cancer cells, BIX 01294 reduces cellular H3K9me2 levels with an IC50 of 500 ± 43 nM, whereas UNC0638 achieves this effect with an IC50 of 81 ± 9 nM—representing a 6.2-fold improvement in potency for the later-generation compound [1]. Additionally, UNC0638 demonstrates greater maximum effect in reducing H3K9me2 levels, approaching the effect of G9a/GLP double knockdown via shRNA, whereas BIX 01294 achieves only partial reduction [1]. This differential in both potency and maximal effect directly impacts experimental outcomes: BIX 01294 is suitable for studies requiring moderate, reversible H3K9me2 suppression without complete ablation, while UNC0638 is optimal for experiments demanding near-complete target knockdown-equivalent effects [2].

Cell-based Assay H3K9me2 Target Engagement

Toxicity/Function Ratio Comparison: BIX 01294 vs. UNC0638 - Distinguishing Therapeutic Window for Cellular Assays

A critical parameter for selecting a chemical probe is the ratio between the concentration that produces functional target inhibition and the concentration that induces cytotoxicity. BIX 01294 exhibits a toxicity/function ratio of less than 6, meaning that cytotoxic effects appear at concentrations less than 6-fold above those required for target inhibition [1]. In contrast, UNC0638 demonstrates a toxicity/function ratio greater than 100, providing a substantially wider safety margin for cellular experiments [1]. Specifically, BIX 01294 treatment at concentrations exceeding 4.1 μM produces observable cellular toxicity in multiple cell lines, constraining the usable concentration range for functional studies [2]. This narrow window necessitates careful dose optimization when using BIX 01294 but also makes the compound valuable for studying context-dependent cytotoxic effects in cancer models where therapeutic index limitations are biologically relevant .

Cellular Toxicity Therapeutic Index Probe Selectivity

Selectivity Profile Across Histone Methyltransferase Family: BIX 01294 Exhibits Class-Defining Target Discrimination

BIX 01294 demonstrates selective inhibition of G9a and GLP with no significant activity detected against a panel of related histone methyltransferases at concentrations up to 45 μM [1]. Specifically, BIX 01294 does not inhibit SUV39H1, ESET, SET7/9, PRMT1, or the H320R mutant of SUV39H1 even at concentrations exceeding 25-fold its G9a IC50 [1][2]. This selectivity profile distinguishes BIX 01294 from broader-spectrum epigenetic inhibitors and establishes it as a benchmark for G9a/GLP-targeted chemical biology. However, the Chemical Probes Portal notes that BIX 01294 has limited disclosed selectivity data beyond closely associated family members, and subsequent-generation probes such as UNC0638 have been profiled against a substantially broader panel of epigenetic and non-epigenetic targets, demonstrating >10,000-fold selectivity [3]. This distinction is critical: BIX 01294 is validated for G9a/GLP selectivity within the H3K9 methyltransferase family but lacks comprehensive off-target profiling across the broader proteome [4].

Selectivity Off-target Activity Epigenetic Enzymes

In Vivo Efficacy in Recurrent Tumor Models: BIX 01294 Demonstrates Disease-State-Selective Activity Not Observed with Primary Tumors

In female MMTV-rtTA;TetO-Her2/neu mice bearing recurrent or primary tumor cells, BIX 01294 administered intraperitoneally at 10 mg/kg three times weekly for two weeks dramatically decreased tumor growth and tumor burden specifically in the recurrent tumor setting, while primary tumor growth was not inhibited . This differential response—recurrent tumor sensitivity versus primary tumor resistance—represents a unique pharmacological property that is not consistently documented for next-generation G9a/GLP inhibitors such as UNC0638 or UNC0642 [1]. The mechanism underlying this disease-state selectivity involves BIX 01294's induction of necroptotic cell death in recurrent tumor cells, an effect partially reversed by the RIPK1 inhibitor necrostatin-1 . This contextual efficacy profile distinguishes BIX 01294 from analogs that may demonstrate broader, less disease-state-discriminating activity [2].

In Vivo Pharmacology Recurrent Breast Cancer Tumor Burden

H3K9me2 Reduction Kinetics and Reversibility: BIX 01294 Enables Transient, Reversible Epigenetic Modulation

In mouse embryonic fibroblast (MEF) cells, treatment with 1.3 μM BIX 01294 markedly reduces global H3K9me2 levels with almost no detectable cellular toxicity at this optimized concentration [1]. Importantly, the reduction of H3K9me2 at G9a-responsive promoters reaches nearly 50% within 6 hours of BIX 01294 exposure, declines to less than 20% by 12 hours, and drops below 10% by 24 hours [2]. Critically, the H3K9me2-lowering effect of BIX 01294 is fully reversible upon compound washout, with H3K9me2 levels restored to baseline [3]. This transient, reversible modulation distinguishes BIX 01294 from more potent, long-lasting inhibitors such as UNC0638, which maintain H3K9me2 suppression for extended periods post-washout [4]. The reversible kinetics of BIX 01294 make it particularly valuable for cellular reprogramming studies where transient epigenetic remodeling is desired without permanent chromatin state alteration .

Epigenetic Plasticity Chromatin Dynamics Cellular Reprogramming

Optimal Research Applications for BIX 01294: Evidence-Based Scenarios for Compound Selection


Cellular Reprogramming and Induced Pluripotent Stem Cell (iPSC) Generation

BIX 01294 is optimally suited for cellular reprogramming protocols requiring transient, reversible reduction of H3K9me2 marks. The compound's reversible H3K9me2 suppression kinetics—with effects peaking at 6 hours and largely reversed by 24 hours—allow for controlled epigenetic remodeling without permanent chromatin state alteration [1]. In combination with the calcium channel agonist BAY K8644, BIX 01294 significantly improves reprogramming efficiency of Oct4-Klf4-infected neural progenitor cells, making it a critical component in defined small-molecule iPSC generation cocktails . Researchers should select BIX 01294 over more potent, sustained inhibitors like UNC0638 for applications where transient rather than prolonged G9a/GLP inhibition is desired [2].

Recurrent Cancer Epigenetic Dependency Studies

For investigations into the epigenetic dependencies distinguishing recurrent from primary tumors, BIX 01294 provides unique disease-state-selective activity not consistently observed with next-generation G9a/GLP inhibitors. In vivo studies demonstrate that BIX 01294 (10 mg/kg i.p., 3× weekly) significantly reduces tumor burden specifically in recurrent breast cancer models while sparing primary tumors—a differential effect linked to the compound's induction of necroptotic cell death in recurrent tumor cells . This property makes BIX 01294 a preferred tool compound for dissecting the molecular mechanisms underlying recurrent tumor vulnerability to G9a inhibition and for validating G9a as a target in recurrent disease contexts .

Autophagy and Programmed Cell Death Mechanism Studies

BIX 01294's capacity to induce autophagy and caspase-independent apoptosis in cancer cells—at concentrations that overlap with its functional G9a inhibition range—makes it valuable for studying the intersection between epigenetic regulation and cell death pathways. In glioma stem-like cells and nasopharyngeal carcinoma cells, BIX 01294 triggers autophagy-dependent differentiation and inhibits autophagic flux, providing a pharmacological tool to probe the relationship between H3K9 methylation and autophagic processes [3]. The compound's narrow therapeutic window (toxicity/function ratio <6) is actually advantageous for these studies, as cytotoxic effects emerge at experimentally accessible concentrations relevant to cancer cell vulnerability investigations [4].

Somatic Cell Nuclear Transfer (SCNT) and Cloning Efficiency Improvement

In agricultural and biomedical cloning applications, BIX 01294 treatment significantly improves pig cloning efficiency by enhancing epigenetic reprogramming of somatic cell nuclei. The compound decreases H3K9me2 and H3K9me1 levels at the 2- and 4-cell embryonic stages, which are critical periods for embryonic genome activation, and increases transcriptional expression of pluripotency genes SOX2, NANOG, and OCT4 in cloned blastocysts [5]. This application leverages BIX 01294's transient, reversible H3K9me2 modulation and its proven efficacy in MEF cells at low-toxicity concentrations (1.3 μM), where global H3K9me2 reduction occurs with minimal cytotoxicity [6]. More potent G9a/GLP inhibitors with sustained activity may be less suitable for time-sensitive embryonic reprogramming windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bix 01294

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.